molecular formula C11H9ClN2O3 B7830448 Ethyl 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate

Ethyl 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate

Cat. No. B7830448
M. Wt: 252.65 g/mol
InChI Key: WFURUYVBYGCVCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate is a useful research compound. Its molecular formula is C11H9ClN2O3 and its molecular weight is 252.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Versatile Building Block in Medicinal Chemistry

Ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate, a derivative of the 1,3,4-oxadiazole class, has been shown to be a valuable building block in medicinal chemistry. It offers a straightforward route for preparing a new series of bifunctional 3,5-disubstituted 1,2,4-oxadiazole building blocks, capable of being integrated into biologically relevant molecules (Ž. Jakopin, 2018).

Antibacterial Properties

Derivatives of Ethyl 5-(2-chlorophenyl)-1,3,4-oxadiazole have been evaluated for their antibacterial properties. N'-substituted-2-(5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio)acetohydrazide derivatives have shown moderate inhibitory effects on bacterial strains of Gram-negative and Gram-positive bacteria (A. Rehman et al., 2016).

Antimicrobial and Antifungal Evaluation

Various derivatives of 1,3,4-oxadiazoles, including those with ethyl groups and chlorophenyl components, have been synthesized and tested for their antimicrobial and antifungal actions. Some have shown promising results in inhibiting the growth of microorganisms such as Staphylococcus aureus and Escherichia coli (A. Husain et al., 2008).

Synthesis and Cytotoxic Evaluation

Novel derivatives of 1,3,4-oxadiazole, such as those containing a 5-phenyl thiophene moiety, have been synthesized and evaluated for their anticancer properties. These compounds were tested against various cell lines, showing potential cytotoxic effects (V. Adimule et al., 2014).

properties

IUPAC Name

ethyl 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3/c1-2-16-11(15)10-14-13-9(17-10)7-5-3-4-6-8(7)12/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFURUYVBYGCVCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(O1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate
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Ethyl 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate
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Ethyl 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate
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Ethyl 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate

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